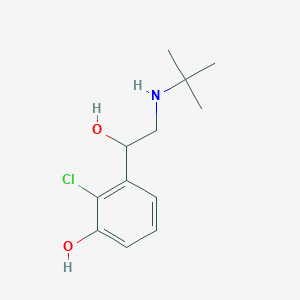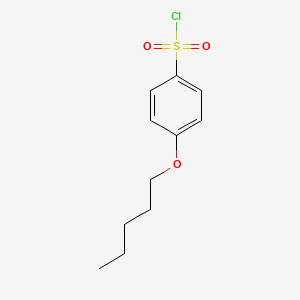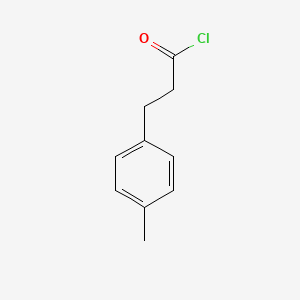
Cobalt(II) trifluoromethanesulfonate
Descripción general
Descripción
Cobalt(II) trifluoromethanesulfonate, also known as cobalt(II) triflate, is an inorganic compound with the chemical formula Co(CF₃SO₃)₂. It is a white solid that is highly soluble in water and many organic solvents. This compound is known for its stability and catalytic properties, making it useful in various chemical reactions and industrial applications .
Métodos De Preparación
Cobalt(II) trifluoromethanesulfonate can be synthesized through the reaction of cobalt(II) chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of cobalt(II) chloride in water.
- Addition of trifluoromethanesulfonic acid to the solution.
- Precipitation of this compound as a white solid.
- Filtration and drying of the product .
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.
Análisis De Reacciones Químicas
Cobalt(II) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) compounds under specific conditions.
Reduction: It can be reduced to cobalt(I) compounds using suitable reducing agents.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other ligands.
Common reagents and conditions used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cobalt(II) trifluoromethanesulfonate has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions like Diels-Alder reactions, aldol condensations, and Friedel-Crafts reactions.
Coordination Chemistry: It serves as a precursor for the synthesis of various cobalt complexes used in coordination chemistry studies.
Material Science: It is used in the preparation of advanced materials, including metal-organic frameworks and nanomaterials.
Electrochemistry: It is employed in electrochemical studies and applications, such as in the development of batteries and supercapacitors.
Mecanismo De Acción
The mechanism by which cobalt(II) trifluoromethanesulfonate exerts its effects is primarily through its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, it can activate substrates by coordinating with them, thereby lowering the activation energy of the reaction[4][4].
Comparación Con Compuestos Similares
Cobalt(II) trifluoromethanesulfonate is unique compared to other similar compounds due to its high solubility in both water and organic solvents, as well as its stability and catalytic properties. Similar compounds include:
Copper(II) trifluoromethanesulfonate: Used in similar catalytic applications but with different reactivity and selectivity.
Nickel(II) trifluoromethanesulfonate: Also used as a catalyst but with distinct properties and applications.
Iron(III) trifluoromethanesulfonate: Another catalyst with different oxidation states and reactivity.
These compounds share the trifluoromethanesulfonate group but differ in their metal centers, leading to variations in their chemical behavior and applications.
Propiedades
IUPAC Name |
cobalt(2+);trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Co/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLMYNHWUFIVQE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Co+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CoF6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)


![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145791.png)




